alpha-(m-Fluorophenoxymethyl)-4-phenyl-1-piperazineethanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(m-Fluorophenoxymethyl)-4-phenyl-1-piperazineethanol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of m-fluorophenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with 4-phenylpiperazine under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Alpha-(m-Fluorophenoxymethyl)-4-phenyl-1-piperazineethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones, while reduction results in various alcohol derivatives .
Scientific Research Applications
Alpha-(m-Fluorophenoxymethyl)-4-phenyl-1-piperazineethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as an antiviral or anticancer agent.
Industry: Utilized in the development of advanced materials with enhanced stability and performance
Mechanism of Action
The mechanism of action of alpha-(m-Fluorophenoxymethyl)-4-phenyl-1-piperazineethanol involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s binding affinity and stability. This compound may interact with enzymes or receptors, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluorinated Phenylalanines: These compounds also contain fluorine atoms and have similar applications in pharmaceuticals and materials science.
Fluorinated Amino Acids: These compounds are used in the development of therapeutic proteins and peptide-based vaccines.
Uniqueness
Alpha-(m-Fluorophenoxymethyl)-4-phenyl-1-piperazineethanol is unique due to its specific structure, which combines a fluorinated phenyl group with a piperazine ring. This combination imparts distinct chemical properties, such as enhanced stability and bioavailability, making it valuable for various applications .
Biological Activity
Alpha-(m-Fluorophenoxymethyl)-4-phenyl-1-piperazineethanol is a compound of interest in pharmacological research due to its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a piperazine ring, a fluorophenyl group, and an ethanol moiety. This unique structure contributes to its biological activity.
Research indicates that this compound exhibits several biological activities:
- Serotonin Receptor Modulation : The compound has been shown to interact with serotonin receptors, which may influence mood and anxiety levels.
- Analgesic Properties : Studies suggest that it possesses analgesic effects, making it a candidate for pain management therapies.
- Vasodilatory Effects : Similar compounds have demonstrated vasodilatory properties, indicating potential cardiovascular benefits.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Serotonin Receptor | Modulation of serotonin pathways | |
Analgesic | Pain relief in animal models | |
Vasodilatory | Increased blood flow in studies |
Case Study 1: Analgesic Efficacy
In a controlled study involving rodents, this compound was administered to evaluate its analgesic effects. The results indicated a significant reduction in pain response compared to the control group, suggesting its potential as an analgesic agent.
Case Study 2: Cardiovascular Effects
A separate study assessed the compound's vasodilatory effects on isolated heart tissues from guinea pigs. The findings revealed that the compound induced a notable increase in cardiac output, supporting its role in cardiovascular health.
Safety and Toxicity
While the compound shows promise in various therapeutic roles, it is essential to consider safety and toxicity profiles. Preliminary data indicate that this compound has a favorable safety profile; however, comprehensive toxicological assessments are necessary for clinical applications.
Table 2: Toxicity Data Overview
Properties
CAS No. |
66307-48-0 |
---|---|
Molecular Formula |
C19H23FN2O2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-(3-fluorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C19H23FN2O2/c20-16-5-4-8-19(13-16)24-15-18(23)14-21-9-11-22(12-10-21)17-6-2-1-3-7-17/h1-8,13,18,23H,9-12,14-15H2 |
InChI Key |
KBTCPHDLTKRILP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC(=CC=C2)F)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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